2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a bromophenyl group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the use of diethyl dibromomalonate as a brominating agent, which is reacted with substituted cyclohexanones at elevated temperatures . The reaction conditions often include heating the reactants to around 100°C to facilitate the bromination and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the dihydronaphthalenone core can engage in hydrophobic interactions. These interactions can modulate the activity of biological targets and influence various pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Similar in structure but lacks the dihydronaphthalenone core.
4-Bromophenylacetic acid: Contains a bromophenyl group but has a different functional group arrangement.
Uniqueness
2-(2-Bromophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its combination of a bromophenyl group and a dihydronaphthalenone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
823787-24-2 |
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Molecular Formula |
C16H13BrO |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H13BrO/c17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18/h1-8,14H,9-10H2 |
InChI Key |
DGNMSYSFQPCXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC=CC=C3Br |
Origin of Product |
United States |
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